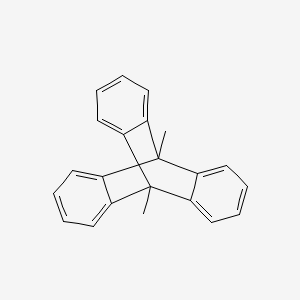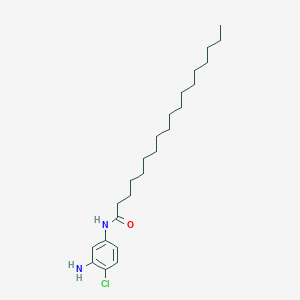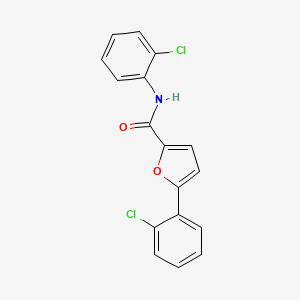
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a propenenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile typically involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of (2E)-2-(4-aminophenyl)-3-phenyl-2-propenenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
科学的研究の応用
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the aromatic ring.
類似化合物との比較
Similar Compounds
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Similar structure but with a pyridinyl group instead of a phenyl group.
Methyl (2E)-3-(4-nitrophenyl)-2-propenoate: Similar structure but with a methyl ester group instead of a nitrile group.
Uniqueness
(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is unique due to the presence of both a nitrophenyl group and a phenyl group attached to a propenenitrile backbone
特性
CAS番号 |
16610-82-5 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14(10-12-4-2-1-3-5-12)13-6-8-15(9-7-13)17(18)19/h1-10H/b14-10- |
InChIキー |
LHERNHSFIPILFV-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)
![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

